molecular formula C4H9NO2 B019132 3-(Methylamino)propanoic acid CAS No. 2679-14-3

3-(Methylamino)propanoic acid

Cat. No.: B019132
CAS No.: 2679-14-3
M. Wt: 103.12 g/mol
InChI Key: VDIPNVCWMXZNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)propanoic acid is an organic compound with the molecular formula C4H9NO2 It is a beta-amino acid where the propanoic acid has a methylamino group at the third position

Scientific Research Applications

3-(Methylamino)propanoic acid has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H314, H317, and H330 . Precautionary measures include P260, P280, P284, P305+P351+P338, and P310 . The signal word for the compound is “Danger” and it is associated with GHS05 and GHS06 pictograms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylamino)propanoic acid can be synthesized through several methods. One common method involves the reaction of beta-alanine with formaldehyde and formic acid, followed by hydrolysis to yield the desired product . The reaction conditions typically involve refluxing the mixture overnight and then hydrolyzing it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as concentration under reduced pressure and purification through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines or other reduced derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • 3-(Dimethylamino)propionic acid hydrochloride
  • 4-(Methylamino)butanoic acid

Comparison: 3-(Methylamino)propanoic acid is unique due to its specific structure and the presence of the methylamino group at the third position. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and biological activity .

Properties

IUPAC Name

3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIPNVCWMXZNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181298
Record name beta-Alanine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-14-3
Record name N-Methyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2679-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-beta-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)propanoic acid
Reactant of Route 2
3-(Methylamino)propanoic acid
Reactant of Route 3
3-(Methylamino)propanoic acid
Reactant of Route 4
3-(Methylamino)propanoic acid
Reactant of Route 5
3-(Methylamino)propanoic acid
Reactant of Route 6
3-(Methylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.